Regioselective Cyanation in Reissert-Kaufmann Reaction: 3-Methyl-4-nitropyridine N-Oxide vs. Unsubstituted 4-Nitropyridine N-Oxide
In a direct head-to-head comparison, the Reissert-Kaufmann-type reaction of 3-methyl-4-nitropyridine N-oxide exclusively yields a 2-cyano product, whereas the unsubstituted 4-nitropyridine N-oxide analog typically undergoes cyanation at the 6-position [1]. This demonstrates that the 3-methyl group on the target compound's N-oxide derivative profoundly alters the regioselectivity of nucleophilic attack.
| Evidence Dimension | Regioselectivity of cyano group introduction |
|---|---|
| Target Compound Data | Exclusive introduction of a cyano group into the 2-position of the pyridine ring |
| Comparator Or Baseline | Unsubstituted 4-nitropyridine N-oxide, which typically directs cyanation to the 6-position |
| Quantified Difference | 100% selectivity for the 2-position for the target derivative vs. expected 6-position selectivity for the unsubstituted comparator |
| Conditions | Reissert-Kaufmann-type reaction conditions using substituted N-methoxy-4-nitropyridinium methylsulfates |
Why This Matters
This specific regioselectivity is critical for synthetic route design, enabling access to a unique substitution pattern on the pyridine scaffold that cannot be achieved with simpler analogs, thereby justifying its procurement for targeted library synthesis.
- [1] Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. CiNii Research. 2024. View Source
